2,4-Dichloro-8-methylquinazoline
Overview
Description
2,4-Dichloro-8-methylquinazoline is a chemical compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.07 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 20 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Physical and Chemical Properties Analysis
This compound has a boiling point of 292.4°C at 760 mmHg . It is a solid substance at room temperature and should be stored in an inert atmosphere .Scientific Research Applications
Corrosion Inhibition : Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety have been synthesized and identified as effective corrosion inhibitors for mild steel in hydrochloric acid. These inhibitors form protective layers on metal surfaces and prevent surface damage, showing high inhibition efficiency (Rbaa et al., 2019).
Anticancer Properties : Certain quinazoline derivatives have been identified as potent apoptosis inducers and show promising anticancer activity. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has demonstrated efficacy in human breast cancer and other mouse xenograft cancer models (Sirisoma et al., 2009).
Antimicrobial Activity : Synthesized quinoline derivatives exhibit significant antimicrobial activity. This includes compounds like 1,2,3-triazoles containing quinoline moiety, which have been evaluated for antibacterial and antifungal activity (Sumangala et al., 2010).
Neurodegenerative Disease Research : 8-Hydroxyquinolines, including 2-substituted variants, have been proposed for treating Alzheimer's disease. They are believed to modulate metal ion concentrations in the brain, potentially disaggregating amyloid plaques and inhibiting Cu/Aβ redox chemistry (Kenche et al., 2013).
Synthetic Chemistry Applications : Quinazoline compounds have been utilized in various synthetic chemistry applications. For instance, 2-chloroquinazoline acts as a versatile building block for introducing the quinazolinyl moiety into different chemical structures (Henriksen & Sørensen, 2006).
Metal Complex Formation : Quinoline derivatives, such as 8-hydroxyquinolines, can complex with various transition metals. This property is significant in biological systems, including the treatment of neurodegenerative diseases through metal chaperoning (Summers et al., 2020).
Safety and Hazards
The safety information for 2,4-Dichloro-8-methylquinazoline indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloro-8-methylquinazoline are currently unknown. This compound is a derivative of quinazoline, a class of compounds known for their wide range of biological activities . .
Mode of Action
As a quinazoline derivative, it may interact with its targets in a manner similar to other quinazolines . .
Biochemical Pathways
Quinazolines and their derivatives have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities . .
Pharmacokinetics
According to one source, this compound has high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrier . It is also reported to be an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given its potential interaction with CYP1A2, it may influence the metabolism of other drugs . .
Properties
IUPAC Name |
2,4-dichloro-8-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)12-9(11)13-8(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIWNFKPROTKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434896 | |
Record name | 2,4-Dichloro-8-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39576-83-5 | |
Record name | 2,4-Dichloro-8-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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